

Clinical Dosing and Toxicity Profile

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Compound Focus: TAS0728

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A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) investigated **TAS0728** in adults with advanced solid tumors harboring HER2 or HER3 abnormalities [1] [2]. The study employed a 3 + 3 dose-escalation scheme with BID dosing on a 21-day cycle.

Table 1: Clinical Dosing and Dose-Limiting Toxicities (DLTs) in the Phase I Study [1]

Dose Level	Regimen	DLTs Observed	Key Safety Findings
Starting Dose	50 mg BID	None reported	-
Escalation Dose	200 mg BID	Two DLTs (Grade 3 diarrhea)	Diarrhea was prolonged (>48 hours) and unresponsive to aggressive antidiarrheal treatment.
De-escalation Dose	150 mg BID	One DLT (Grade 3 diarrhea); One fatal cardiac arrest	The etiology of cardiac arrest was unclear, but a causal relationship to TAS0728 could not be excluded.

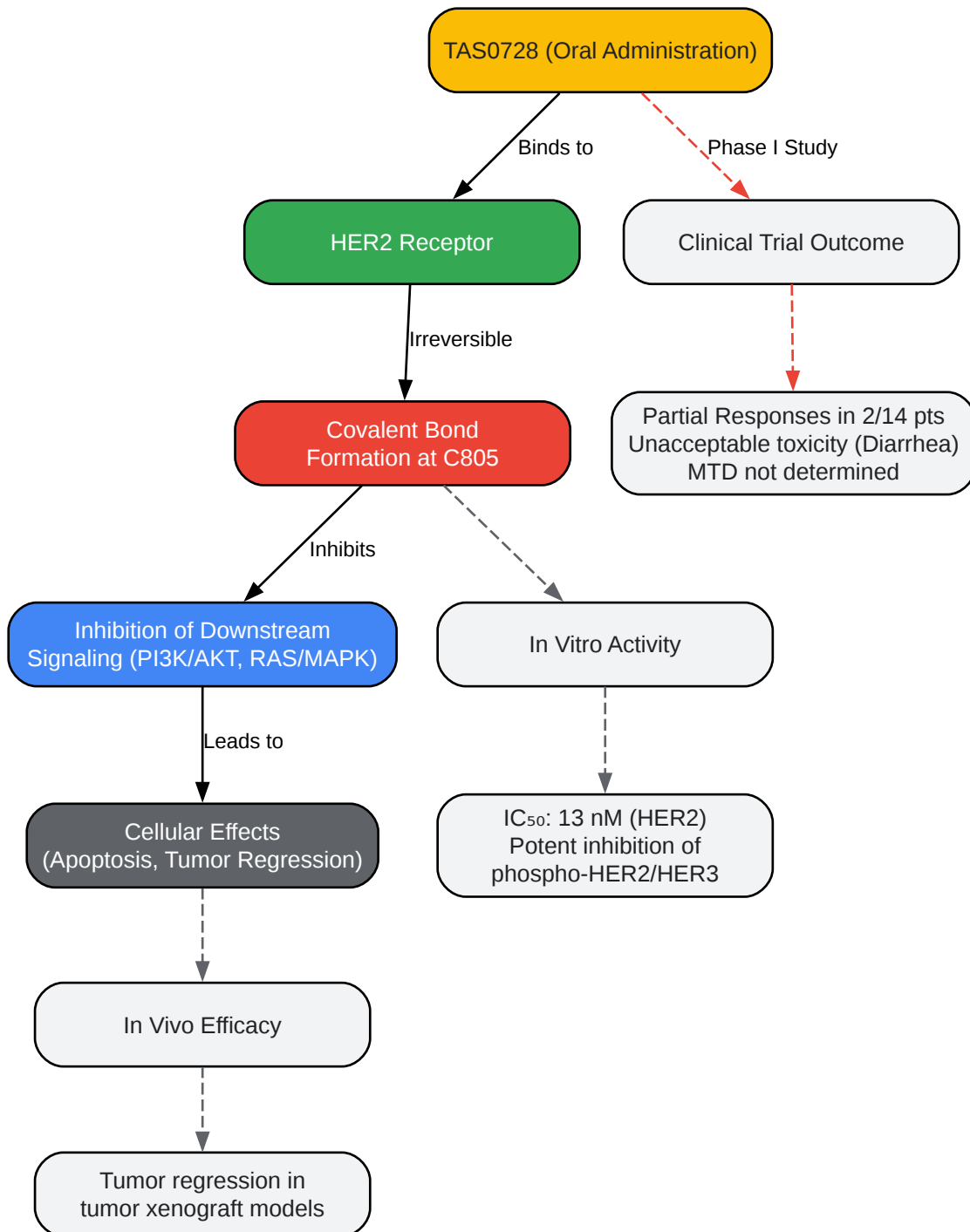
The trial was terminated early because the overall risk-benefit ratio no longer favored the tested dose levels. The **maximum tolerated dose (MTD) was not determined** [1] [3]. Despite the toxicity, evidence of clinical activity was noted, with **partial responses observed in 2 out of 14 patients** evaluable for treatment response [1].

Mechanism of Action and Selectivity Profile

TAS0728 is a potent, selective, orally active, irreversible, and covalent-binding inhibitor of HER2 [4]. Its mechanism can be summarized as follows:

- **Covalent Binding:** It covalently binds to a cysteine residue at position 805 (C805) in the HER2 kinase domain, leading to sustained and irreversible inhibition [4].
- **Selectivity:** **TAS0728** demonstrates high specificity for HER2 over wild-type EGFR, which is a distinguishing feature from other irreversible pan-HER inhibitors [1].
- **Downstream Signaling Suppression:** The inhibition of HER2 phosphorylation results in robust and sustained suppression of downstream signaling pathways, including phosphorylation of HER3, AKT, and ERK, ultimately inducing apoptosis in HER2-amplified cancer cells [4].

The diagram below illustrates the mechanism of action and key experimental findings for **TAS0728**.



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Detailed Experimental Protocols

The following protocols are based on the key experiments that established the preclinical profile of **TAS0728** [4].

Protocol 1: In Vitro Kinase Assay to Determine IC₅₀

- **Objective:** To quantify the half-maximal inhibitory concentration (IC₅₀) of **TAS0728** against HER2 kinase.
- **Materials:**
 - Purified HER2 kinase.
 - **TAS0728** (serial dilutions prepared in DMSO).
 - ATP and a peptide substrate.
 - Assay buffer.
- **Method:**
 - Conduct kinase profiling using a peptide substrate phosphorylation assay.
 - Run reactions in the presence of 10 μM ATP.
 - Incubate **TAS0728** with the kinase and substrate.
 - Measure the phosphorylation activity of HER2.
 - Perform experiments in duplicate or triplicate.
- **Data Analysis:** Calculate the IC₅₀ value based on the inhibition of peptide substrate phosphorylation.

Protocol 2: Cell-Based Western Blot Analysis for Target Engagement

- **Objective:** To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cell lines.
- **Materials:**
 - HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87).
 - Cell culture plates and standard medium.
 - **TAS0728** (e.g., 40 nM, or a range from 10-1000 nM).
 - Lysis buffer, SDS-PAGE gels, transfer apparatus.
 - Primary antibodies: anti-pHER2, anti-HER2, anti-pHER3, anti-pAKT, anti-pERK.
 - Secondary antibodies and detection reagents.
- **Method:**
 - Seed cells in 6-well or 12-well plates and culture overnight.
 - Add **TAS0728** at specified concentrations to the culture medium.
 - Incubate for a defined period (e.g., 3 hours for acute signaling, or 48-72 hours for prolonged effects).
 - Harvest cells and lyse.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with specific primary and secondary antibodies.
 - Develop the blot and image the results.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

- **Objective:** To evaluate the anti-tumor activity of **TAS0728** in a mouse xenograft model.
- **Materials:**
 - Immunocompromised mice (e.g., 6-week-old male nude mice, BALB/cAJcl-nu/nu).
 - Cancer cells for xenograft formation.
 - **TAS0728** formulated for oral gavage (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O).
 - Calipers for tumor measurement.
- **Method:**
 - Inoculate mice subcutaneously with tumor cells.
 - Randomize mice into treatment and control groups once tumors are established.
 - Administer **TAS0728** via oral gavage at planned doses (e.g., 7.5, 15, 30, 60 mg/kg).
 - Measure tumor volumes and animal body weights regularly.
 - At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Research Applications and Considerations

TAS0728 represents a valuable investigational tool for targeting HER2-driven cancers, with specific applications and important research considerations.

- **Key Applications:**
 - **Studying HER2 Signaling:** Its selectivity makes it ideal for probing HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition.
 - **Overcoming Resistance:** Preclinical evidence supports its use in models of resistance to trastuzumab, pertuzumab, and T-DM1 [1].
 - **Broad HER2 Targeting:** It exhibits activity against both amplified/overexpressed and mutated forms of HER2 [1] [4].
- **Critical Considerations:**
 - **Clinical Toxicity:** The severe diarrhea and potential cardiac risk observed in the clinic are major limitations for its development [1].
 - **Informed Compound Selection:** Researchers should weigh **TAS0728**'s high HER2 selectivity against the toxicity profile of clinical-stage compounds like neratinib (which has a broader ErbB profile and known GI toxicity) [1].

- **HER Family Complexity:** Evidence suggests that for some HER-driven cancers, such as those with NRG1 fusions, pan-HER inhibition (including EGFR and HER4) may be more effective than selective HER2 targeting [5].

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